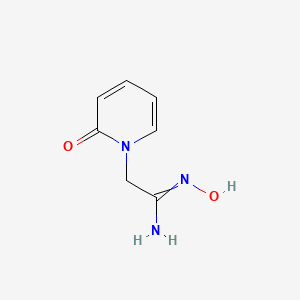

N'-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N’-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide is an organic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . This compound is known for its unique structure, which includes a pyridine ring and an ethanimidamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N'-Hydroxy-2-(2-Oxopyridin-1-yl)ethanimidamid beinhaltet typischerweise die Reaktion von 2-Oxopyridin mit Hydroxylamin unter bestimmten Bedingungen. Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels, wie z. B. Ethanol oder Methanol, und eines Katalysators, wie z. B. Salzsäure oder Schwefelsäure, durchgeführt. Das Reaktionsgemisch wird für mehrere Stunden auf eine Temperatur von etwa 60-80 °C erhitzt, um eine vollständige Umwandlung der Ausgangsstoffe in das gewünschte Produkt zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von N'-Hydroxy-2-(2-Oxopyridin-1-yl)ethanimidamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und Durchflussanlagen, um eine effiziente Produktion zu gewährleisten. Die Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelkonzentration, werden optimiert, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N'-Hydroxy-2-(2-Oxopyridin-1-yl)ethanimidamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um N'-Hydroxy-2-(2-Oxopyridin-1-yl)ethansäure zu bilden.

Reduktion: Die Reduktion der Verbindung kann zur Bildung von N'-Hydroxy-2-(2-Hydroxypyridin-1-yl)ethanimidamid führen.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppe durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nukleophile wie Amine, Thiole und Halogenide können in Substitutionsreaktionen eingesetzt werden.

Wichtigste gebildete Produkte

Oxidation: N'-Hydroxy-2-(2-Oxopyridin-1-yl)ethansäure.

Reduktion: N'-Hydroxy-2-(2-Hydroxypyridin-1-yl)ethanimidamid.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

N'-Hydroxy-2-(2-Oxopyridin-1-yl)ethanimidamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als Enzymhemmer untersucht, insbesondere bei der Hemmung von Metalloproteasen.

Medizin: Wird auf sein Potenzial für therapeutische Anwendungen untersucht, einschließlich Antikrebs- und entzündungshemmender Eigenschaften.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N'-Hydroxy-2-(2-Oxopyridin-1-yl)ethanimidamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Verbindung kann an das aktive Zentrum von Metalloproteasen binden und deren Aktivität hemmen, wodurch der Abbau von Proteinen verhindert wird. Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, einschließlich Antikrebs- und entzündungshemmender Aktivitäten .

Wirkmechanismus

The mechanism of action of N’-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of metalloproteases, inhibiting their activity and preventing the breakdown of proteins. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N'-Hydroxy-2-(2-Oxopyrrolidin-1-yl)ethanimidamid: Ähnliche Struktur, aber mit einem Pyrrolidinring anstelle eines Pyridinrings.

N'-Hydroxy-2-(2-Oxopyridin-1-yl)ethansäure: Ein oxidiertes Derivat der Verbindung.

Einzigartigkeit

N'-Hydroxy-2-(2-Oxopyridin-1-yl)ethanimidamid ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, mit einer Vielzahl von molekularen Zielstrukturen zu interagieren. Seine Fähigkeit, Metalloproteasen zu hemmen, macht es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung, insbesondere in den Bereichen Biologie und Medizin .

Eigenschaften

Molekularformel |

C7H9N3O2 |

|---|---|

Molekulargewicht |

167.17 g/mol |

IUPAC-Name |

N'-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide |

InChI |

InChI=1S/C7H9N3O2/c8-6(9-12)5-10-4-2-1-3-7(10)11/h1-4,12H,5H2,(H2,8,9) |

InChI-Schlüssel |

UCSPTQJZYRZFDV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=O)N(C=C1)CC(=NO)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B11913591.png)

![4-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11913606.png)

![6,8-Dihydrofuro[3,4-g]quinoxaline](/img/structure/B11913633.png)